Nickel acetate

概述

描述

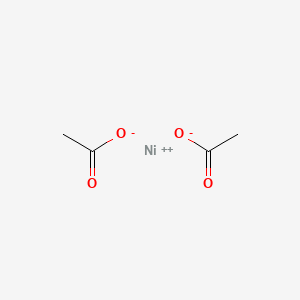

Nickel acetate (Ni(CH₃COO)₂·4H₂O) is a green crystalline inorganic compound with a distorted octahedral structure, where the central Ni²⁺ ion is coordinated by four water molecules and two acetate ligands . It is moderately water-soluble (17 g/100 mL at 20°C) and decomposes upon heating, releasing toxic gases . Industrially, it is synthesized by reacting nickel carbonate or hydroxide with acetic acid . Key applications include electroplating, sealing anodized aluminum, catalysis, and as a precursor for synthesizing molecular magnets and doped nanomaterials . However, it is a known carcinogen, posing risks of dermatitis, respiratory issues, and organ damage upon exposure .

准备方法

Nickel acetate can be synthesized through several methods:

-

Laboratory Synthesis: : One common method involves reacting nickel carbonate with acetic acid. The reaction proceeds as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4 \text{H}_2\text{O} + \text{CO}_2 ] This reaction yields this compound tetrahydrate .

-

Industrial Production: : Industrially, this compound is often produced by dissolving nickel metal or nickel oxide in acetic acid. The reaction conditions typically involve heating to ensure complete dissolution and formation of the desired hydrate form .

化学反应分析

Nickel acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nickel oxide (NiO).

Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: In aqueous solutions, this compound can undergo ligand exchange reactions, where the acetate ligands are replaced by other ligands such as chloride or sulfate ions.

Common reagents and conditions for these reactions include acetic acid, hydrogen gas, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Electroplating and Surface Treatment

Electroplating is one of the primary applications of nickel acetate. It is used to enhance the appearance and corrosion resistance of metal surfaces. The compound serves as a nickel source in plating baths, providing a uniform deposit of nickel on substrates such as steel and aluminum. This process is critical in industries like automotive and electronics, where durability and aesthetics are paramount.

- Market Growth : The demand for this compound in electroplating is projected to grow significantly, driven by the increasing production of electric vehicles and consumer electronics. The global this compound market is expected to reach USD 85.9 million by 2034, growing at a CAGR of 4.1% from 2024 .

| Application | Description | Industry Impact |

|---|---|---|

| Electroplating | Provides corrosion resistance and aesthetic finish | Automotive, Electronics |

| Surface Treatment | Enhances durability of aluminum profiles | Construction, Aerospace |

Catalysis

This compound is utilized as a catalyst in various chemical reactions, including hydrogenation processes and polymer synthesis. It has been shown to effectively enhance the efficiency of reactions involving heavy oils during aquathermolysis, significantly reducing viscosity . Furthermore, it serves as an intermediate in the production of other nickel compounds used in catalysis.

- Case Study : Research indicates that this compound can improve the performance of catalysts used in petrochemical cracking processes . This application is crucial for optimizing fuel production and reducing environmental impact.

Textile Dyeing

In the textile industry, this compound acts as a mordant , which helps fix dyes onto fabrics. It improves the color fastness of textile dyes, ensuring that colors remain vibrant even after multiple washes. This application is particularly important for high-quality textiles used in fashion and upholstery.

- Environmental Considerations : The use of this compound in dyeing processes also contributes to better environmental outcomes by enhancing the efficiency of dye uptake and reducing waste .

Energy Storage Technologies

This compound plays a significant role in the development of advanced battery technologies, particularly for electric vehicles. Its incorporation into battery manufacturing processes enhances energy density and overall performance.

- Research Insights : Studies have shown that utilizing this compound in lithium-ion batteries can lead to improved charge-discharge cycles and greater energy efficiency . This application aligns with global trends toward renewable energy solutions and electric mobility.

Ceramics and Glass Manufacturing

This compound is also employed in the production of ceramics and glass as a coloring agent or catalyst. It contributes to the development of specific properties in ceramic materials, such as thermal stability and mechanical strength.

作用机制

The mechanism of action of nickel acetate involves its ability to coordinate with various ligands. In its most common form, the tetrahydrate, this compound forms an octahedral structure with the central nickel ion coordinated by four water molecules and two acetate ligands . This coordination allows this compound to participate in various chemical reactions, including catalysis and ligand exchange.

相似化合物的比较

Nickel Salts

| Property | Nickel Acetate | Nickel Nitrate | Nickel Chloride | Nickel Hydroxide |

|---|---|---|---|---|

| Formula | Ni(CH₃COO)₂·4H₂O | Ni(NO₃)₂·6H₂O | NiCl₂·6H₂O | Ni(OH)₂ |

| Solubility (H₂O) | 17 g/100 mL (20°C) | Highly soluble | 254 g/100 mL (20°C) | Insoluble |

| Catalytic Activity | Moderate | High (e.g., acetylation) | Low | N/A |

| Key Applications | Electroplating, sealing | Catalysis, ceramics | Batteries, electroplating | Batteries, supercapacitors |

| Toxicity | Carcinogen, organ toxicity | Less studied | Corrosive, irritant | Low |

| Structural Role | Ligand-assisted synthesis | Oxidizing agent | Ionic conductor | Layered structure |

- Nickel Nitrate : Superior in catalytic acetylation reactions due to higher solubility and reactivity. For example, in the synthesis of 2-naphthyl acetate, nickel nitrate achieved 88.57% efficiency compared to other salts .

- Nickel Chloride : Primarily used in batteries and electroplating but lacks the ligand properties of acetate for stabilizing intermediates in materials synthesis .

- Nickel Hydroxide : Enhanced crystallinity and electrochemical properties when synthesized in the presence of acetate ions, which act as "soft" ligands to slow nucleation .

Metal Acetates

| Property | This compound | Zinc Acetate | Copper Acetate |

|---|---|---|---|

| Mechanical Strength | Moderate (gel formation) | High (metallogels) | Moderate (metallogels) |

| Thermal Stability | Decomposes >250°C | Stable up to 237°C | Decomposes >115°C |

| Catalytic Use | Cross-coupling reactions | Limited | Organic synthesis |

| Coordination Geometry | Octahedral | Tetrahedral | Square planar |

- Zinc Acetate : Forms mechanically robust metallogels with storage modulus (G′) comparable to control gels, outperforming nickel and copper acetates in rheological stability .

- Copper Acetate : Used in organic synthesis but less effective in materials science due to lower thermal stability .

Ligand Analogues

| Property | This compound | Nickel Acetamide Complex |

|---|---|---|

| Ligand Type | Bidentate (O,O′) | Bidentate (O,N) |

| Steric Effects | Moderate | Equivalent to acetate |

| Electronic Tuning | Electron-withdrawing | Electron-donating |

| Applications | General-purpose catalyst | Specialized coordination |

- Nickel Acetamide Complexes : Sterically equivalent to acetate but electronically distinct, enabling tailored catalytic and magnetic properties in coordination chemistry .

生物活性

Nickel acetate, a nickel salt with the chemical formula , is recognized for its diverse biological activities and toxicological implications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxic effects, and potential applications in various fields.

This compound can be synthesized through various methods, including the reaction of nickel oxide with acetic acid or by direct combination of nickel carbonate with acetic acid. It appears as a green crystalline solid that is soluble in water and exhibits a mildly toxic profile .

Mechanisms of Biological Activity

Nickel compounds, including this compound, are known to interact with biological systems in several ways:

- Oxidative Stress Induction : Nickel ions can generate reactive oxygen species (ROS), leading to oxidative stress within cells. This process can damage cellular components, including lipids, proteins, and DNA .

- Enzyme Inhibition : Nickel ions may interfere with the activity of various enzymes, affecting metabolic processes. For instance, they can inhibit metalloproteins by replacing essential metal ions needed for their function .

- DNA Interaction : Nickel complexes can bind to DNA, potentially leading to mutagenic effects. This binding may occur through intercalation or electrostatic interactions .

Toxicological Profile

This compound is classified as toxic and carcinogenic. Exposure to this compound has been linked to various health issues:

- Respiratory Effects : Inhalation of nickel compounds can lead to respiratory symptoms and impaired lung function. Studies have shown that chronic exposure may result in lung diseases such as alveolitis and even cancer .

- Dermal Irritation : Skin contact with this compound can cause irritation and allergic reactions in sensitive individuals.

- Reproductive and Developmental Toxicity : Animal studies indicate that nickel exposure may adversely affect reproductive health and fetal development .

Case Studies

- Respiratory Toxicity : A study involving rats exposed to nickel sulfate demonstrated significant lung inflammation at concentrations as low as 0.03 mg Ni/m³. This highlights the respiratory toxicity associated with nickel compounds, including this compound .

- Cytotoxicity in Cell Lines : Research on human lung cell lines treated with this compound showed decreased cell viability and increased markers of oxidative stress. The study utilized the MTT assay to quantify cell metabolic activity following exposure to varying concentrations of this compound .

Applications

Despite its toxicity, this compound has applications in several fields:

- Catalysis : this compound serves as a catalyst in organic synthesis reactions due to its ability to facilitate various chemical transformations .

- Material Science : It is utilized in surface modification processes where its properties enhance mechanical characteristics .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing nickel acetate tetrahydrate, and how do reaction conditions influence purity and yield?

this compound tetrahydrate is typically synthesized by reacting nickel carbonate with acetic acid under controlled stoichiometric conditions (1:2 molar ratio). Reaction temperature (60–80°C) and pH (<5) are critical to avoid hydroxide formation. Post-synthesis, crystallization in aqueous ethanol enhances purity. Yield optimization requires vacuum filtration to remove unreacted carbonate residues .

Q. How can researchers characterize the crystalline structure of this compound tetrahydrate?

Single-crystal X-ray diffraction confirms its octahedral coordination geometry, with Ni²⁺ center bonded to four water molecules and two acetate ligands. Powder XRD and FTIR (e.g., C=O stretching at 1,550–1,650 cm⁻¹) validate structural integrity. Thermal gravimetric analysis (TGA) distinguishes hydration states .

Q. What safety protocols are essential when handling this compound given its carcinogenic classification?

this compound is classified as a suspected carcinogen (IARC Group 2B). Researchers must use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Waste disposal must comply with EPA guidelines for heavy metals. Regular air monitoring and biological sampling (e.g., urine nickel levels) are recommended for chronic exposure scenarios .

Q. How does solubility in polar vs. nonpolar solvents affect this compound’s reactivity in electrodeposition?

High solubility in water (182 g/L at 20°C) and ethanol enables homogeneous precursor solutions for electroplating. FTIR studies show solvent-dependent coordination shifts: ethanolamine enhances acetate ligand dissociation, critical for forming uniform nickel coatings. Solvent choice also impacts deposition rates and nanowire morphology .

Advanced Research Questions

Q. How can this compound’s catalytic efficiency in cross-coupling reactions be optimized?

Ligand design (e.g., phosphine or N-heterocyclic carbenes) and acetate co-ligands modulate Ni²⁺ redox activity. Kinetic studies (e.g., Hammett plots) reveal electron-withdrawing aryl groups accelerate oxidative addition. In situ XAS monitors Ni⁰/Ni²⁺ transitions, guiding solvent (DMF > THF) and temperature (80–100°C) optimization .

Q. What insights do TG-DTA curves provide about this compound’s thermal stability?

TG-DTA shows three mass-loss steps: dehydration (100–150°C), acetate decomposition (250–300°C), and NiO formation (>400°C). Isothermal holds at 200°C prevent premature decomposition in ceramic glaze applications. Kinetic analysis (e.g., Kissinger method) calculates activation energy (Eₐ ≈ 120 kJ/mol) for decomposition .

Q. How can conflicting data on this compound’s optimal concentration for sealing anodized aluminum be resolved?

Discrepancies arise from pH variations (5–6) and competing cations (e.g., Co²⁺). Titration with EDTA (0.0575 M, ammonium hydroxide buffer) quantifies free Ni²⁺. Comparative studies show 5–10 g/L Ni(CH₃COO)₂ with 1 g/L Co(CH₃COO)₂ improves sealant density by 30% via synergistic pore-blocking .

Q. What parameters govern the magnetic properties of nickel nanowires synthesized from acetate precursors?

Precursor concentration (0.1–0.5 M) and template pore size (150–200 nm) dictate nanowire diameter (30–100 nm), affecting coercivity (Hc = 200–500 Oe). AC susceptibility reveals interwire dipolar interactions dominate in dense arrays, shifting hysteresis loops. Anhydrous acetate yields higher magnetization (Ms ≈ 50 emu/g) than tetrahydrate due to reduced oxide defects .

Q. How does laser processing in this compound solutions enhance surface functionalization?

Pulsed Nd:YAG lasers (1064 nm, 10–50 W) induce localized heating, forming NiO nanostructures via thermolysis. Parameters: scan speed (1–5 mm/s), spot size (50–100 µm). Cross-sectional SEM shows gradient porosity (10–200 nm pores), improving catalytic surface area by 3×. In situ thermocouples prevent substrate melting .

Q. What mechanistic pathways explain this compound’s role in hydrogenation catalysis?

DFT studies indicate acetate ligands stabilize Ni-H intermediates during alkene hydrogenation. Operando IR spectroscopy identifies Ni⁰ as the active species, regenerated via H₂ dissociation. Turnover frequencies (TOF) correlate with solvent polarity (TOF: water > ethanol > hexane) due to proton mobility effects .

Q. Tables for Key Data

Q. Contradiction Analysis

- Sealing Efficiency: Studies advocating pure this compound vs. Co²⁺-doped formulations highlight trade-offs between cost (Ni²⁺ is cheaper) and corrosion resistance (Co²⁺ improves by 15%). Resolution requires lifecycle testing under ISO 9227 (salt spray) .

- Catalytic Activity: Conflicting reports on ligand-free Ni(CH₃COO)₂ efficacy in cross-coupling stem from trace water in solvents. Karl Fischer titration ensures <50 ppm H₂O for reproducible yields .

属性

IUPAC Name |

nickel(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYYMMQIMJOTBM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020926 | |

| Record name | Nickel(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, Green monoclinic crystals; [HSDB] | |

| Record name | NICKEL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

16.6 °C | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN ALCOHOL, 12.5 mol % in acetic acid @ 30 °C, 17.000 lb/100 lb water at 68 °F | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.798, Density: 1.74 g/cu m /Nickel acetate tetrahydrate/ | |

| Record name | NICKEL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREEN PRISMS, Green monoclinic crystals | |

CAS No. |

373-02-4, 14998-37-9 | |

| Record name | NICKEL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QP4ELX96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。